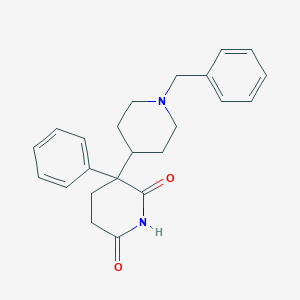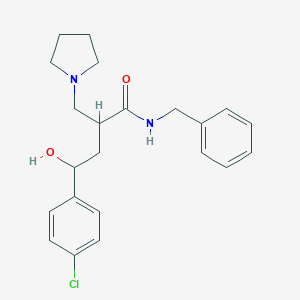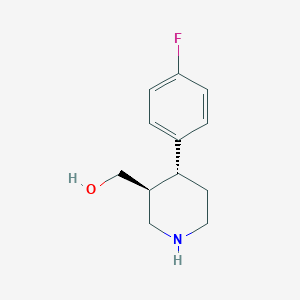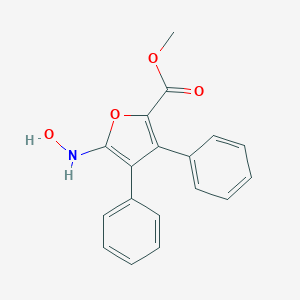![molecular formula C9H10N2O2 B037549 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 125030-31-1](/img/structure/B37549.png)
2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as PHT-427, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed into an effective anticancer drug.
Mécanisme D'action
2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione inhibits the activity of AKT and PDK1 by binding to their pleckstrin homology (PH) domains. The PH domains of AKT and PDK1 are responsible for binding to phospholipids in the cell membrane, which is necessary for their activation. This compound competes with phospholipids for binding to the PH domains, thereby preventing the activation of AKT and PDK1.
Biochemical and Physiological Effects:
Inhibition of AKT and PDK1 by this compound leads to a variety of biochemical and physiological effects in cancer cells. These effects include inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is its specificity for AKT and PDK1. This specificity makes it a valuable tool for studying the role of these proteins in cancer development and progression. However, the limitations of this compound include its poor solubility in water, which can make it difficult to administer in vivo, and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the development of 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. One potential direction is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the development of combination therapies that incorporate this compound with other anticancer drugs, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the potential side effects of this compound and its long-term safety profile.
Méthodes De Synthèse
The synthesis of 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves the reaction of 2-(2-propyn-1-yl)-1H-imidazole with 1,3-dioxoisoindoline-2-carboxylic acid in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction and results in the formation of this compound with a yield of 68%.
Applications De Recherche Scientifique
2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and glioblastoma. In vitro studies have shown that this compound inhibits the activity of AKT, a protein kinase that is frequently overexpressed in cancer cells and is involved in promoting cell survival and proliferation. This compound has also been shown to inhibit the activity of a related protein kinase, PDK1, which is involved in the activation of AKT.
Propriétés
| 125030-31-1 | |
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
2-prop-2-ynyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C9H10N2O2/c1-2-5-11-8(12)7-4-3-6-10(7)9(11)13/h1,7H,3-6H2 |
Clé InChI |
RDXIUIADKUTLJJ-UHFFFAOYSA-N |
SMILES |
C#CCN1C(=O)C2CCCN2C1=O |
SMILES canonique |
C#CCN1C(=O)C2CCCN2C1=O |
Synonymes |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-(2-propynyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)





![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)
![2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B37502.png)

![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)
